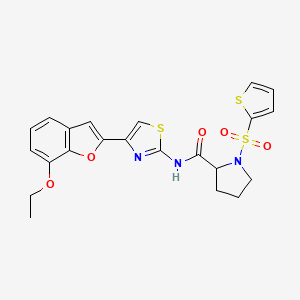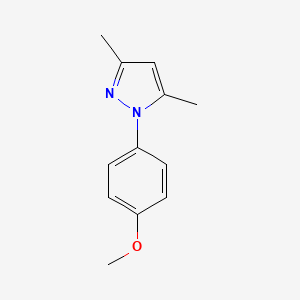
4-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNBA and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Structural Studies :
- Ozeryanskii et al. (2020) describe the synthesis of N,N′-linked double proton sponges and heterocyclic compounds using similar naphthalene and morpholine derivatives. This research highlights the potential of these compounds in constructing polynitrogen organic receptors (Ozeryanskii, Kolupaeva, & Pozharskii, 2020).
- Chen et al. (2011) synthesized a compound involving a morpholine and naphthalene structure, demonstrating its potential in forming helical chains through hydrogen bonds, which could be significant in materials science (Chen, Zhao, Qian, & Hou, 2011).
Biological and Medicinal Applications :
- Salahuddin et al. (2014) explored the synthesis and anticancer evaluation of compounds with a structure similar to the query molecule, indicating potential in cancer research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
- Micco et al. (2013) reported on naphthalene diimide derivatives with morpholine groups, showing promise as telomere targeting agents in pancreatic cancer cells, which could be relevant to the research on the query compound (Micco, Collie, Dale, Ohnmacht, Pazitna, Gunaratnam, Reszka, & Neidle, 2013).
Chemical Sensing and Photophysical Properties :
- Gan et al. (2003) discussed the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, which is structurally related to the query compound. Such studies are crucial in developing new materials for optical and electronic applications (Gan, Chen, Chang, & Tian, 2003).
Supramolecular Chemistry :
- Białek et al. (2013) explored the supramolecular chemistry of diphosphonic tectons derived from naphthalene, which could be relevant for understanding the interactions and assembly properties of compounds similar to the one (Białek, Zaręba, Janczak, & Zoń, 2013).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Similar compounds have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-18-9-11-20(12-10-18)24(27)25-17-23(26-13-15-28-16-14-26)22-8-4-6-19-5-2-3-7-21(19)22/h2-12,23H,13-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVBKXFPQSRRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2758183.png)

![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2758185.png)
![3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758188.png)



![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758195.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2758196.png)

![N-(2-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2758200.png)
![Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2758203.png)